molecular formula C15H19ClN2O5S B2540590 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide CAS No. 2034204-98-1

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2540590
CAS No.: 2034204-98-1
M. Wt: 374.84
InChI Key: NEYWZZMXBBSBLK-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. The sulfonamide nitrogen is connected to a polyethylene glycol (PEG)-like chain terminating in a 2,5-dioxopyrrolidin-1-yl group. This structure is designed for dual functionality:

  • Benzenesulfonamide moiety: Often associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to its ability to coordinate metal ions or participate in hydrogen bonding .
  • 2,5-Dioxopyrrolidin-1-yl group: A reactive N-hydroxysuccinimide (NHS) ester derivative, enabling conjugation with primary amines in biomolecules (e.g., proteins, peptides) .
  • Ethoxyethyl linker: Enhances solubility and modulates pharmacokinetics by reducing steric hindrance during conjugation .

Properties

IUPAC Name

3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5S/c1-11-12(16)3-2-4-13(11)24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h2-4,17H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYWZZMXBBSBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Reactive Group Linker Length Key Applications Reference
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide Benzenesulfonamide 2,5-Dioxopyrrolidin-1-yl (NHS) 2 ethoxy units Targeted drug conjugation N/A
Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate Fullerene (C60) 2,5-Dioxopyrrolidin-1-yl (NHS) 3 ethoxy units Nanomaterial functionalization
2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy]-N-(2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl)acetamide Cereblon-binding ligand Hydroxyethyl terminus 3 ethoxy units PROTACs (protein degradation)
tert-Butyl {2-[2-(2-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropoxy}ethoxy)ethoxy]ethyl}carbamate Peptide backbone 2,5-Dioxopyrrolidin-1-yl (NHS) 3 ethoxy units Peptide-drug conjugates

Key Observations :

  • The target compound’s shorter linker (2 ethoxy units vs. 3 in others) may limit flexibility but improve stability in vivo .

Key Observations :

  • The target compound’s synthesis likely parallels NHS-ester conjugation strategies seen in and , though specific details are absent in the provided data.
  • Use of DMF and DIEA is common across analogs, highlighting their role in facilitating amine-reactive chemistry .

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